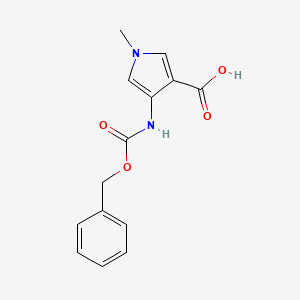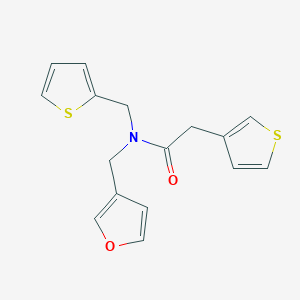
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride, also known as DEACBSC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DEACBSC is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis. It is also used in the development of pharmaceuticals and agrochemicals, as well as in the production of polymers and dyes.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is reactive towards a range of nucleophiles, making it a versatile intermediate in the design of sulfonyl derivatives that may exhibit therapeutic properties. For instance, it can be used to create sulfonamide structures, which are found in many diuretic and antihypertensive drugs .
Agriculture
This compound finds applications in the agricultural sector, particularly in the synthesis of agrochemicals. Its reactivity with amines can lead to the production of herbicides and pesticides. The sulfonyl chloride moiety is a key functional group that can be transformed into sulfonamides, sulfonylureas, or sulfonates, which are active components in many crop protection agents .
Material Science
In material science, 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride can be used to modify the surface properties of materials. It can act as a precursor for the introduction of sulfonyl groups onto polymers, thereby altering their hydrophobicity, thermal stability, and resistance to degradation. This is particularly useful in the development of advanced materials with specific performance characteristics .
Environmental Science
Environmental science research can leverage this compound in the study of soil and water pollutants. Its derivatives may serve as analytical standards or reagents in the detection and quantification of environmental contaminants. The specificity of the sulfonyl chloride group towards certain analytes makes it a valuable tool in environmental assays .
Analytical Chemistry
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride: is used in analytical chemistry as a derivatization agent. It can react with various functional groups to form more volatile or detectable derivatives, facilitating the analysis of complex mixtures by techniques such as gas chromatography or mass spectrometry. This enhances the sensitivity and selectivity of the analytical methods .
Biochemistry
In biochemistry, this compound’s derivatives can be used to probe the function of enzymes and receptors. By attaching the sulfonyl chloride to biomolecules, researchers can investigate binding sites, enzyme-substrate interactions, and the mechanisms of action of biological pathways. This is crucial for understanding cellular processes and designing bioactive molecules .
Pharmacology
Pharmacological studies may employ 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride in the development of drug delivery systems. Its ability to form stable linkages with other molecules can be exploited to create prodrugs or to enhance the solubility and bioavailability of pharmacologically active compounds .
Chemical Engineering
In chemical engineering, this compound is important for process optimization. It can be used in the synthesis of fine chemicals and as a catalyst or reagent in various chemical reactions. Its role in the production of intermediates for dyes, resins, and other industrial chemicals is significant for the development of efficient and sustainable manufacturing processes .
Propriétés
IUPAC Name |
4-(diethylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIMJYCFKOYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)



![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)





